molecular formula C8H11N3O B15453296 N-Methyl-1-phenylhydrazine-1-carboxamide CAS No. 62225-72-3

N-Methyl-1-phenylhydrazine-1-carboxamide

Cat. No.: B15453296
CAS No.: 62225-72-3
M. Wt: 165.19 g/mol
InChI Key: NQSWQKKIPSUVRK-UHFFFAOYSA-N
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Description

N-Methyl-1-phenylhydrazine-1-carboxamide is a chemical compound supplied for research and development purposes. Structurally, it is a hydrazine-carboxamide derivative, a class of compounds known to be intermediates in the synthesis of various heterocyclic molecules with potential biological activity. Related pyrazole-based carbohydrazide and carboxamide compounds have been identified in scientific literature as subjects of investigation for their potential antidiabetic and antioxidant properties . Such derivatives are studied for their ability to inhibit enzymes like α-glucosidase and α-amylase, which are key targets in managing type 2 diabetes mellitus (T2DM) by controlling postprandial blood glucose levels . Furthermore, related structures have shown remarkable xanthine oxidase inhibitory activity, which is relevant in research on oxidative stress and related pathologies . The presence of both phenyl and methyl substituents on the hydrazine nitrogen in this specific compound may influence its electronic properties, lipophilicity, and subsequent interaction with biological targets, making it a molecule of interest in medicinal chemistry and drug discovery research . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

CAS No.

62225-72-3

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-amino-3-methyl-1-phenylurea

InChI

InChI=1S/C8H11N3O/c1-10-8(12)11(9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12)

InChI Key

NQSWQKKIPSUVRK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazinecarboxamide Derivatives

Compound Name Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Biological Relevance Reference
N-Methyl-1-phenylhydrazine-1-carboxamide Phenyl, methyl, carboxamide ~165.18 (estimated) Not reported Hypothesized enzyme inhibition
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides Trifluoromethylbenzoyl, alkyl chains 450–500 (varies) 178.5–196 Antimycobacterial activity
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Triazole, nitro, carbothioamide ~370 (estimated) Not reported High-yield synthesis
N-(2-Carbonitrilphenyl)-1-phenylhydrazine-1-carboxamide Phenyl, carbonitrile, carboxamide ~265.28 (estimated) Not reported Potential reactivity via nitrile
1-Methyl-1-phenylhydrazine Phenyl, methyl 122.17 Liquid (density 1.038 g/mL) Simpler analog, liquid state

Key Observations:

  • Trifluoromethyl and Aryl Groups: The N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibit enhanced biological activity (e.g., antimycobacterial) due to the electron-withdrawing trifluoromethyl group, which improves metabolic stability .
  • Triazole and Nitro Substituents: The triazole-containing derivative () demonstrates structural complexity that may enhance binding affinity in medicinal applications, though its carbothioamide group differs in hydrogen-bonding capacity compared to carboxamides .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data Comparison

Compound Name Melting Point (°C) IR Absorption (cm⁻¹) $ ^1\text{H-NMR} $ Shifts (δ, ppm) Synthesis Method
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides 178.5–196 3270–3320 (N–H), 1680 (C=O) 7.6–8.1 (aromatic H), 3.2–3.5 (N–CH₂) Method A/B
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported 3300 (O–H), 1640 (C=O) 1.3 (CH₃), 7.3–7.7 (aromatic H) Acid chloride reaction
(2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide Not reported 3200–3400 (N–H, O–H) 8.1 (C=N), 6.5–7.5 (aromatic H) Reflux in ethanol

Key Observations:

  • Melting Points: Long alkyl chains in N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides result in higher melting points (178.5–196°C), whereas simpler analogs like 1-Methyl-1-phenylhydrazine remain liquids .
  • Hydrogen Bonding: The (2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene] derivative forms extensive intermolecular hydrogen bonds (O–H⋯O, N–H⋯O), enhancing crystal packing and stability .

Q & A

Q. How can hydrogen bonding and π–π interactions in the solid state be leveraged for co-crystallization studies?

  • Methodological Answer : Co-crystallize with complementary hydrogen bond donors/acceptors (e.g., carboxylic acids) in a 1:1 molar ratio. Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion. Single-crystal X-ray diffraction resolves interaction geometries, validated by Hirshfeld surface analysis .

Tables for Key Data

Property Technique Typical Values/Findings Reference
Crystallographic Space GroupX-ray DiffractionMonoclinic P2₁/c
Key IR StretchesFT-IR SpectroscopyC=O: 1680–1700 cm⁻¹; N–H: ~3200 cm⁻¹
SolubilityHPLC/UV-Vis>10 mg/mL in DMSO
Thermal StabilityTGA/DSCDecomposition >200°C

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